Product packaging for Dibenzyl diselenide(Cat. No.:CAS No. 1482-82-2)

Dibenzyl diselenide

Cat. No.: B073572
CAS No.: 1482-82-2
M. Wt: 340.2 g/mol
InChI Key: HYAVEDMFTNAZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzyl diselenide is a stable, commercially available organoselenium compound that serves as a versatile precursor and catalyst in synthetic organic chemistry. Its primary research value lies in its utility as a robust source of benzylic selenide (BnSe) groups and as a catalyst or reagent in radical reactions and functional group transformations. Researchers utilize this compound extensively in atom-transfer radical additions (ATRA) and cyclizations (ATRC), where it acts as an efficient catalyst to form carbon-carbon bonds under mild conditions. It is also a key starting material for the synthesis of other organoselenium compounds, such as benzyl selenols and selenium-containing heterocycles, via diselenide bond cleavage. Furthermore, its role in the catalytic reduction of peroxides, mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx), makes it a compound of interest in biochemical and medicinal chemistry studies investigating oxidative stress. The diselenide bond is redox-active, allowing this compound to participate in various electron-transfer processes, facilitating dehalogenation reactions and serving as a ligand in metal complexes. This reagent is essential for developing new synthetic methodologies and exploring the fundamental chemistry of selenium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Se2 B073572 Dibenzyl diselenide CAS No. 1482-82-2

Properties

IUPAC Name

(benzyldiselanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAVEDMFTNAZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163934
Record name Dibenzyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-82-2
Record name Dibenzyl diselenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl diselenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl diselenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzyldiselanyl)methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Chemical Properties of Dibenzyl Diselenide

Dibenzyl diselenide can be synthesized through various laboratory methods. A common and efficient approach involves the reaction of benzyl (B1604629) halides with a diselenide source under phase-transfer conditions. psu.educapes.gov.brrsc.org This method can produce this compound in high yields. psu.edu Another established route is the reaction of benzyl bromide with sodium selenide (B1212193) in an aprotic solvent. ontosight.ai Substituted dibenzyl diselenides can be prepared via SN2 reactions between benzylic bromides and sodium diselenide in ethanol. More recently, a one-pot protocol has been developed for the synthesis of symmetrical dibenzyl diselenides from the corresponding benzyl alcohols using a selenium-transfer reagent. thieme-connect.com

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C14H14Se2 ontosight.aithermofisher.com
Molecular Weight 340.21 g/mol thermofisher.com
Appearance Light yellow to orange crystalline powder chemicalbook.comthermofisher.comtcichemicals.com
Melting Point 91-93 °C chemicalbook.comfishersci.fi
Solubility Soluble in water chemicalbook.comfishersci.fi
Stability Decomposes slowly in air and should be stored under an inert atmosphere. fishersci.fi

The reactivity of this compound is largely dictated by the relatively weak Se-Se single bond. ontosight.ai This bond can be cleaved under various conditions. Reduction with agents like sodium in liquid ammonia (B1221849) breaks the Se-Se bond to form benzyl selenolates. Oxidation, for instance with chlorine, yields benzyl selenium chloride. The Se-Se bond can also undergo homolytic cleavage under UV light or heat, generating benzyl selenyl radicals that can participate in further reactions.

Structural and Spectroscopic Characterization

The molecular structure of diselenides features a C-Se-Se-C dihedral angle. In the related compound, diphenyl diselenide, this angle is approximately 82°, with the Se-Se bond length being 2.29 Å. wikipedia.org The crystal structure of dibenzoyl diselenide, a similar compound, is monoclinic. researchgate.net

Spectroscopic techniques are essential for the characterization of dibenzyl diselenide. The 77Se NMR spectrum of this compound shows a characteristic single peak, which confirms the presence of the diselenide group and can indicate the absence of triselenide impurities. thieme-connect.com Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are also used to characterize the compound. unipd.it

Reactivity and Catalytic Applications of Dibenzyl Diselenide

Dibenzyl Diselenide in Organic Transformations

This compound serves as an effective catalyst and reagent in several key organic reactions, facilitating the formation of carbon-heteroatom bonds and complex molecular scaffolds.

This compound has demonstrated catalytic activity in oxidative coupling reactions. For instance, in the presence of an oxidant like hydrogen peroxide, it can catalyze the Baeyer-Villiger oxidation of certain ketones. rsc.org In a notable example, the this compound-catalyzed oxidation of (E)-β-Ionone with hydrogen peroxide preferentially yields (E)-2-(2,6,6-trimethylcyclohex-1-en-1-yl)vinyl acetate, a vinyl ester, as the major product. rsc.org This contrasts with other diaryl diselenides that may favor epoxidation products. rsc.org

While the related compound, dibenzyl disulfide, has been used with elemental sulfur to act as a thiobenzoylating agent in the oxidative coupling of amines to form thioamides, exlibrisgroup.comnih.gov the direct application of this compound in analogous selenoamide formations is a developing area of interest. The fundamental reactivity of the Se-Se bond suggests its potential in similar oxidative cross-coupling scenarios.

Diaryldiselenides, including by extension this compound, function as efficient organocatalysts for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. nsf.govnih.govorganic-chemistry.org This process enables the formation of crucial P-N, P-O, and P-S bonds, yielding products like phosphoramidates, phosphates, and phosphorothioates. nsf.gov The reaction is highly atom-economical, utilizing oxygen from the air as the terminal oxidant. nsf.gov The methodology is noted for its ability to functionalize a wide array of P(O)-H compounds, such as diethylphosphite, with various nucleophiles like amines and alcohols. organic-chemistry.org

Table 1: Diaryl Diselenide-Catalyzed Dehydrogenative Coupling of Diethylphosphite and Benzylamine (B48309) nsf.gov
Catalyst (10 mol%)Time (h)Conversion (%)
(PhSe)₂1858
(4-FC₆H₄Se)₂1866
[3,5-(CF₃)₂C₆H₃Se]₂1.5>95
None180

Reaction Conditions: Diethylphosphite (0.05 mmol), benzylamine (0.10 mmol), catalyst (10 mol%) in MeCN/CD₃CN at 60 °C under ambient air. Conversion monitored by ³¹P NMR. Data demonstrates that electron-withdrawing groups on the aryl diselenide catalyst enhance reaction rates.

The catalytic cycle for the diselenide-mediated functionalization of hydrophosphoryl compounds is proposed to be analogous to the Atherton–Todd reaction, with the diselenide acting as a recyclable substitute for halogenating agents. nsf.govnih.govresearchgate.net

The proposed mechanism proceeds as follows:

Activation: The hydrophosphoryl compound (R₂P(O)-H) reacts with this compound ((BnSe)₂) to form a key phosphoryl selenide (B1212193) intermediate (R₂P(O)-SeBn) and benzylselenol (BnSeH). nsf.govorganic-chemistry.org

Nucleophilic Substitution: The R₂P(O)-SeBn intermediate is then subjected to nucleophilic attack by a nucleophile (Nu-H), such as an amine or alcohol, to yield the final functionalized phosphorus product (R₂P(O)-Nu) and another molecule of benzylselenol. nsf.gov

Catalyst Regeneration: The benzylselenol generated in both steps is reoxidized by ambient air back to this compound, completing the catalytic cycle and producing water as the sole byproduct. nsf.gov

Phosphorus and selenium NMR studies have provided evidence for the existence of the P-Se bond intermediate, supporting this proposed pathway. nsf.govnih.govorganic-chemistry.org

A key advantage of this methodology is the recyclable nature of the diselenide catalyst. rsc.orgnsf.gov In the functionalization of hydrophosphoryl compounds, catalysts can be effective at very low loadings, with some diaryl diselenides achieving estimated turnover numbers as high as 400 with just 0.25 mol% of the catalyst. nsf.gov Similarly, in Baeyer-Villiger oxidations, the aqueous layer containing the organoselenium catalytic species can be recovered and reused for multiple cycles with only a minor decrease in product yield, which is likely attributable to the physical loss of the catalyst during the extraction process. rsc.org

Dichalcogenides, including this compound, are valuable reagents for the bifunctionalization of unsaturated carbon-carbon bonds. nih.govnih.gov Under visible-light irradiation, this compound can initiate the seleno- and sulfur-bifunctionalization of alkenes and alkynes. nih.govresearchgate.net This typically involves the photochemical generation of a selenyl radical which adds to the alkyne or alkene. The resulting radical intermediate can then be trapped by another species to install a second functional group across the double or triple bond. For example, a visible-light-mediated three-component reaction of diselenides, alkynes, and sulfur dioxide has been developed to produce β-sulfonylvinylselane compounds. researchgate.net Electrochemical methods have also been employed for the selenosulfonylation of alkynes and oxysulfonylation of alkenes. researchgate.net

Cross-Dehydrogenative Functionalization of Hydrophosphoryl Compounds

Proposed Mechanistic Cycle

Role as a Radical Reagent in Photochemical Technology

This compound is an effective precursor for generating radicals under photochemical conditions, making it a useful tool in modern synthetic chemistry. nih.govmdpi.com Exposure to UV or visible light induces the homolytic cleavage of the relatively weak Se-Se bond, and sometimes the Se-C bond, to produce benzyl (B1604629) selenyl radicals (BnSe•) and other radical species. researchgate.net

These photochemically generated radicals can participate in a variety of transformations:

Addition Reactions: Selenyl radicals readily add to alkenes and alkynes, initiating radical chain reactions or participating in multicomponent processes. nih.govnih.gov This has been applied to the synthesis of 3-selenylindoles from indoles and this compound under visible light. rsc.org

Photo-oxidation: In the presence of atmospheric oxygen, irradiation of this compound in solution can lead to the formation of benzaldehyde, with elemental selenium as a byproduct. rsc.org In the absence of oxygen, the reaction course changes, producing dibenzyl monoselenide instead. rsc.org

Deselenation: Tertiary phosphines react with this compound under UV irradiation in a radical-chain mechanism to produce triphenylphosphine (B44618) selenide and dibenzyl selenide. rsc.orgacs.org

The ability to generate reactive radical species using visible light positions this compound as a valuable reagent in sustainable and green chemistry, avoiding the need for harsh reagents or high temperatures. nih.govrsc.org

Visible-Light-Induced Selenocyclization Reactions

This compound has been effectively employed as a selenium source in visible-light-mediated cyclization reactions. These reactions construct complex heterocyclic structures through a sequence involving the generation of a benzylseleno radical.

In one such synthetic strategy, this compound was used in the difunctionalization of thioallyl benzoimidazoles. rsc.org This methodology was extended from a series of diaryl diselenides to include the aliphatic this compound, which provided the corresponding cyclized products in good to excellent yields of 82–94%. rsc.org The process demonstrated high regio- and stereoselectivity, exclusively forming the trans diastereoisomers. rsc.org

Another study detailed a visible-light-induced cascade cyclization involving 3-aminoindazoles, ynals, and various dichalcogenides. lookchem.com When the optimized reaction conditions were applied to this compound (referred to in the study as 1,2-dibenzyldiselane), it participated effectively, affording the desired complex heterocyclic products in good yields. lookchem.com These reactions proceed under mild conditions, often at room temperature and without the need for a photocatalyst, highlighting the utility of this compound in sustainable chemical synthesis. researchgate.net

Direct Selenylation of C-H, C-C, and C-N Bonds

This compound is a competent reagent for the direct introduction of a benzylseleno group onto C-H bonds, particularly C(sp²)–H bonds in heteroaromatic systems. A sustainable protocol utilizing urea (B33335) hydrogen peroxide (UHP) as an oxidant and ethyl lactate (B86563) as a green solvent has been developed for the direct selenylation of imidazo[2,1-b]thiazole (B1210989) and related structures. nih.govacs.org

In this system, the reaction of various diorganyl diselenides with imidazoheteroarenes was explored. When this compound was used, the corresponding C-H benzylated product was successfully isolated in a 58% yield. nih.govacs.org This demonstrates the compound's utility in forming C-Se bonds by activating otherwise inert C-H bonds under eco-friendly, metal-free conditions. researchgate.net The methodology was effective for a range of structurally diverse diselenides, including those with electron-donating and electron-withdrawing groups, as well as sterically bulkier substrates. nih.govacs.org

Diselenide Metathesis Reactions

Diselenide metathesis, or exchange, is a dynamic covalent reaction that involves the scrambling of substituents between two or more diselenide bonds. This process is particularly notable for being inducible by visible light under mild conditions, a characteristic attributed to the low bond energy of the Se-Se bond. nih.govtsinghua.edu.cn This contrasts with analogous disulfide metathesis, which typically requires UV irradiation or catalysts. nih.govtsinghua.edu.cn

Light-Driven Diselenide Exchange in Peptides

Visible light has been shown to induce a non-catalytic, fast, and clean metathesis of diselenide bonds within peptides containing selenocysteine (B57510) residues. nih.govnih.gov This reaction proceeds at ambient temperature without causing decomposition of the peptides or the formation of side products. nih.govresearchgate.net

Research comparing the reaction rates of different diselenides found that the metathesis of a system containing 20 mM of this compound and 20 mM of di-(1-hydroxyundecyl) diselenide reached equilibrium in two hours. nih.govd-nb.info This was faster than the exchange observed in a peptide system, although a direct comparison is challenging due to significant differences in substrate structure and concentration. nih.govd-nb.info The exchange process is dependent on light, as no reaction occurs in the dark, which strongly supports a free-radical mechanism. d-nb.info The photodecomposition of this compound to its corresponding monoselenide has been documented to occur via cleavage of the C-Se bond under 350 nm irradiation. acs.orgnih.gov This light-driven metathesis enables the convenient generation of peptide libraries. acs.orgnih.gov

Table 1: Conditions and Observations in Light-Driven Diselenide Metathesis
SystemConditionsKey ObservationReference
Selenocysteine-containing peptidesVisible light (LED), ambient temperatureFast, clean metathesis without side products. nih.govresearchgate.net
This compound and di-(1-hydroxyundecyl) diselenide (20 mM each)Visible lightEquilibration achieved in 2 hours. nih.govd-nb.info
Peptide homodimersVisible light, dark (control)Metathesis proceeds only in the presence of light. d-nb.info

Intramolecular Metathesis and Protein Folding Studies

The light-driven metathesis of diselenide bonds has significant implications for protein and peptide chemistry, particularly in the study of protein folding. nih.gov The ability to control the exchange reaction with light, switching it on and off without chemical modification, is a major advantage. d-nb.info

Diselenide bonds, formed by the oxidation of selenocysteine (Sec) residues, are used to enhance and control protein folding. acs.orgnih.gov Replacing native cysteine (Cys) residues with Sec can help enforce correct folding by preventing the disulfide bond scrambling that can lead to misfolded proteins. d-nb.info The data from light-driven metathesis studies contribute to this field by providing insight into the dynamic nature of the diselenide bridge. researchgate.netd-nb.info Surprisingly, diselenide metathesis has also been observed to occur under physiological conditions without light or other stimuli, depending on the peptide's tertiary structure, which further highlights its relevance in biological systems. rsc.org This reactivity is important for understanding the folding of natural selenoproteins and for designing dynamic combinatorial libraries of peptides that respond to external stimuli like light. nih.govresearchgate.net

Biological Activities and Biomedical Research of Dibenzyl Diselenide

Antioxidant and Prooxidant Properties

Dibenzyl diselenide exhibits a complex redox profile, capable of acting as both an antioxidant by mitigating oxidative stress and as a pro-oxidant by inducing it, with its effects being highly dependent on the specific biological context and cellular environment.

A significant aspect of this compound's antioxidant potential is its ability to mimic the function of glutathione (B108866) peroxidase (GPx), a crucial endogenous selenoenzyme that protects cells from oxidative damage. ontosight.aiacs.org This GPx-like activity allows it to catalyze the reduction of harmful peroxide species. acs.org

Studies have demonstrated that water-insoluble this compound, when incorporated into block copolymer micelles, exhibits notable GPx activity in aqueous solutions. acs.orgnih.gov This system serves as a model for water-soluble GPx mimics. nih.gov However, comparative studies have indicated that the antioxidant activity of this compound is less potent than that of diphenyl diselenide, which is often used as a reference compound in evaluating GPx-like activity. mdpi.com

By mimicking GPx, this compound contributes to the reduction of cellular oxidative stress. ontosight.ai This protective mechanism involves neutralizing reactive oxygen species (ROS), thereby preventing damage to vital cellular components. ontosight.ai In contrast to its antioxidant role, research in specific contexts has revealed pro-oxidant behavior. For instance, in pancreatic cancer cells, this compound was found to induce an increase in both cytoplasmic and mitochondrial ROS. nih.gov This led to a loss of mitochondrial integrity and an increase in intracellular iron availability, ultimately promoting a form of cell death known as ferroptosis. nih.gov

The primary function of glutathione peroxidase, and by extension its mimics, is to reduce hydrogen peroxide (H₂O₂) to water and to convert organic hydroperoxides to their corresponding alcohols, using thiols like glutathione as a reducing agent. acs.orgnih.gov this compound has been shown to be an effective catalyst in reactions involving hydrogen peroxide, such as in the Baeyer–Villiger oxidation of ketones, which underscores its reactivity with H₂O₂. beilstein-journals.org As a GPx mimic, its function is critical in preventing the accumulation of hydrogen peroxide and lipid peroxides, which can otherwise lead to significant cellular damage. acs.org

This compound can significantly influence the redox environment outside of the cell. mdpi.comacs.org The extracellular redox state is crucial for various biological processes, and it is largely regulated by the balance of key thiol/disulfide couples, particularly the cysteine/cystine pair. mdpi.comresearchgate.net

Research has identified this compound as a potent inducer of extracellular cysteine accumulation. mdpi.comresearchgate.net This effect has been observed in studies using murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. acs.orgresearchgate.netacs.orgnih.gov The process is dependent on the presence of both cystine and glucose in the extracellular medium. acs.orgacs.org This action appears to be specific to certain organoselenium structures, as other compounds like selenocystine (B224153) and Se-methylselenocysteine did not produce the same effect under identical conditions. mdpi.com The accumulation of the reducing agent cysteine in the extracellular space plays a key role in modulating the local redox potential. mdpi.com

Further studies have revealed that this compound, along with other arylselenium compounds, induces the expression of cellular thioredoxin reductase (TrxR). acs.orgacs.orgnih.gov Thioredoxin reductase is a key enzyme in the thioredoxin system, another major cellular antioxidant system. The induction of TrxR expression by this compound was found to occur notably at the exofacial, or outer, surface of the cells. acs.orgacs.orgnih.gov It has been proposed that the increased expression of TrxR is linked to the enhanced production and efflux of cysteine from the cell, thereby directly contributing to the modulation of the extracellular redox status. mdpi.com

Interactive Data Table: Effects of this compound on Extracellular Redox Markers

CompoundCell Line(s)Key ObservationDependencyReference
This compound RAW 264.7, THP-1Induces extracellular cysteine accumulationCystine and Glucose acs.orgresearchgate.netacs.org
This compound RAW 264.7, THP-1Induces cellular Thioredoxin Reductase (TrxR) expression- acs.orgacs.orgnih.gov
Induction of Extracellular Cysteine Accumulation

Thiol Oxidase Activity and Thiol-Modifier Effect

This compound, like other organoselenium compounds, exhibits significant thiol oxidase activity. This process involves the catalytic oxidation of thiols, which are crucial molecules in maintaining cellular redox balance. The interaction is believed to be fundamental to the biological and toxicological effects of diselenides. researchgate.netunipd.it The mechanism involves the reduction of the selenium-selenium (Se-Se) bond by endogenous thiols, such as glutathione (GSH), leading to the formation of a species with a selenium-sulfur (Se-S) bond. unipd.it This interaction can disrupt cellular functions that rely on thiol-containing molecules like proteins and enzymes. unipd.it

The thiol-modifier effect of organoselenium compounds is increasingly considered a better explanation for their biological actions than their glutathione peroxidase (GPx)-like activity. unipd.itrsc.org The process is initiated by a thiol attacking the Se-Se bond, which is a critical step in the activity of these compounds. unipd.itrsc.org The resulting selenol intermediate is then oxidized by molecular oxygen, which regenerates the original diselenide, completing the catalytic cycle. unipd.itrsc.org This catalytic cycle is dependent on oxygen consumption. unipd.it Furthermore, diselenides can act as substrates for the mammalian enzyme thioredoxin reductase (TrxR), which reduces the Se-Se bond to form two selenol species. unipd.itrsc.org A correlation has been observed between the thiol oxidase activity of diselenides and their effectiveness as TrxR substrates, suggesting the initial thiol attack on the Se-Se bond is a pivotal event in their organoselenium activity. unipd.itrsc.org

Antineoplastic and Anticancer Research

This compound has emerged as a compound of interest in anticancer research due to its potential as a chemopreventive and therapeutic agent. nih.gov Studies have demonstrated its ability to inhibit the growth of various cancer cells and suppress tumor development in preclinical models. researchgate.net Its anticancer properties are attributed to several mechanisms, including the induction of cell death, generation of oxidative stress, and inhibition of cancer cell proliferation. nih.gov Research has explored its effects on multiple cancer cell lines, indicating a broad spectrum of potential activity. nih.govnih.gov For instance, it has been evaluated for its chemopreventive effects in colon cancer by demonstrating an ability to decrease colonic epithelial cell proliferation. nih.gov

Mechanisms of Cytotoxicity in Cancer Cell Lines

This compound has been shown to induce cell death in cancer cells through multiple pathways, including both apoptosis and non-apoptotic mechanisms. Apoptosis, or programmed cell death, can be triggered by the compound through the activation of caspases, which are key enzymes in the apoptotic cascade. It can also modulate signaling pathways, such as NF-κB, which is involved in regulating pro-apoptotic processes. mdpi.com

In addition to apoptosis, this compound can induce non-apoptotic forms of regulated cell death (RCD). nih.gov One such mechanism observed in pancreatic cancer cells is ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. researchgate.netresearchgate.net Treatment with this compound was found to induce the mobilization of iron from mitochondria, which facilitates uncontrolled lipid peroxidation, leading to ferroptotic cell death. researchgate.netresearchgate.net Studies in human pancreatic cells have confirmed that the compound can induce non-apoptotic cell death pathways, highlighting its versatile cytotoxic mechanisms.

A key mechanism underlying the anticancer activity of this compound is its ability to elevate intracellular levels of reactive oxygen species (ROS). researchgate.net While sometimes exhibiting antioxidant properties, in the context of cancer cells, it often acts as a pro-oxidant, generating ROS that lead to oxidative stress. mdpi.com This increased oxidative stress can damage cellular components and trigger cell death pathways. For example, in pancreatic cancer cells, this compound was shown to induce an increase in ROS in both the cytoplasm and mitochondria. researchgate.net This ROS production, accompanied by a loss of mitochondrial integrity, is a critical step leading to ferroptosis. researchgate.net The generation of ROS is considered a probable mediator of the cytotoxic effects observed at higher concentrations of the compound. researchgate.net

This compound has demonstrated the ability to inhibit key processes involved in tumor progression, most notably cell proliferation. nih.gov In vitro studies have shown that it effectively inhibits the proliferation of several human cancer cell lines in a dose-dependent manner. nih.gov The antiproliferative effect has been observed in various cancer types, including breast, colon, laryngeal, and ovarian cancer cells. nih.gov

The following table summarizes the inhibitory effects of this compound on the proliferation of different cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
MCF-7Breast Cancer~25 µM
HT-29Colon Cancer~30 µM

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Elevation of Intracellular Reactive Oxygen Species (ROS)

Selective Toxicity towards Cancer Cells

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. nih.gov The challenge for many selenium-based compounds is to achieve this selectivity. nih.gov Research into organoselenium compounds, including this compound, aims to develop derivatives with lower toxicity and higher efficacy. nih.gov

Studies have explored the selective toxicity of related diselenides. For instance, while diphenyl diselenide demonstrated antiproliferative effects, it also carried a risk of toxicity in vivo, prompting the development of less toxic derivatives. researchgate.net The concept of a selectivity index (SI) is used to quantify this preference for cancer cells over normal cells. Some selenium compounds have shown high selectivity, while others have low selectivity in different cell lines. researchgate.net Although this compound has shown potent anticancer effects, the broader challenge remains to optimize its structure to enhance its selective toxicity against malignant cells while ensuring safety for normal tissues. researchgate.netnih.gov

In Vivo Antitumor Activity in Animal Models

This compound has demonstrated notable antitumor effects in various animal models, positioning it as a compound of interest for cancer therapy research. Studies have shown its potential to inhibit tumor growth, particularly in pancreatic cancer. In murine models, administration of this compound led to a significant reduction in tumor proliferation. The compound's efficacy is attributed to its ability to induce non-apoptotic cell death pathways within cancer cells. Research involving murine and human cancer cell lines has highlighted its capacity for significant growth inhibition. For instance, in a murine cancer model, this compound was shown to inhibit tumor growth with an IC50 value of 10 µM, indicating its potency at low concentrations. Furthermore, it has been identified as a potent inducer of ferroptosis, a form of programmed cell death, in pancreatic cancer cells, which contributes to its tumor-suppressive effects observed both in vitro and in vivo. nih.gov

Synergy with Existing Chemotherapeutic Agents

The therapeutic potential of this compound is further amplified by its synergistic effects when used in combination with existing chemotherapeutic drugs. Research indicates that this compound can enhance the cytotoxicity of other therapeutic agents, suggesting its role as a sensitizer (B1316253) in cancer treatment. For example, studies on pancreatic cancer have shown that this compound can inhibit cancer growth both when used alone and in combination with other therapies. This synergistic action is crucial as it could potentially allow for lower doses of conventional chemotherapy drugs, thereby minimizing their side effects while enhancing their therapeutic efficacy. brieflands.com The development of nanomedicines incorporating diselenide bonds has shown promise in this area. nih.govmdpi.com These systems can be designed to release both the diselenide compound and a conventional drug like paclitaxel (B517696) in a controlled manner, often triggered by the tumor microenvironment, leading to a synergistic chemo-photodynamic therapeutic effect. nih.govmdpi.comnih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory and immunomodulatory properties. guidechem.comnih.gov Its anti-inflammatory action has been documented in various experimental models of inflammation. tandfonline.comresearchgate.netresearchgate.net The compound can modulate the immune response by influencing the production of cytokines and other signaling molecules. mdpi.comnih.gov For instance, analogs like diphenyl diselenide have been shown to reduce the activation of macrophages and microglia, as well as decrease the levels of pro-inflammatory cytokines in vitro and in vivo. researchgate.net The anti-inflammatory effects are partly attributed to the modulation of redox balance and the inhibition of reactive oxygen species (ROS) generation. Some studies suggest that the anti-inflammatory activity of diselenides is linked to the activation of transcription factors that regulate the expression of antioxidant genes. researchgate.net In a mouse model of pleurisy induced by carrageenan, diphenyl diselenide demonstrated anti-inflammatory activity by reducing pro-inflammatory markers. researchgate.net Furthermore, a novel diselenide, dibenzyl[diselanediyIbis(propane-3-1diyl)] dicarbamate (DD), has been shown to attenuate carrageenan-induced inflammation by reducing neutrophil migration and the subsequent damage from the oxidative burst mediated by myeloperoxidase (MPO). tandfonline.comresearchgate.net This compound decreased total leukocyte and neutrophil chemotaxis, as well as several inflammation markers including MPO activity, lipid peroxidation, TNF-α, and IL-1β in a murine peritonitis model. tandfonline.com

Neuroprotective Activities and Central Nervous System Modulation

This compound has emerged as a compound with potential neuroprotective effects and the ability to modulate the central nervous system. Organoselenium compounds, in general, are known for their neuroprotective properties, which are often linked to their antioxidant capabilities. mdpi.comnih.gov

Research suggests that this compound can influence neurotransmission. It has been found to enhance the neurotransmission of endogenous opioids, which may play a role in regulating mood and reducing anxiety. Animal studies have demonstrated that administration of this compound can lead to increased selenium levels in the brain and a corresponding reduction in anxiety-like behaviors. Related organoselenium compounds, such as diphenyl diselenide, have been shown to enhance cholinergic transmission and exhibit neurobehavioral benefits. researchgate.net The modulation of various neurotransmitter systems, including the serotonergic, nitrergic, and glutamatergic systems, has been implicated in the pharmacological effects of these compounds. researchgate.net

A key mechanism underlying the neuroprotective effects of this compound is its ability to mitigate oxidative stress in neural tissues. Oxidative stress is a critical factor in the pathogenesis of many neurodegenerative diseases. mdpi.com this compound can counteract oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It has been shown to increase levels of glutathione, a major cellular antioxidant. Studies on related compounds like diphenyl diselenide have demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis by increasing glutathione levels and reducing lipid peroxidation. nih.govnih.gov This protection extends to mitigating neuronal damage in models of neurodegeneration. Furthermore, these compounds can upregulate the expression of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD), providing a robust defense against oxidative insults in the brain. researchgate.netnih.govacs.orgtmc.eduresearchgate.net

Effects on Neurotransmission

Antiviral Properties

This compound and related organoselenium compounds have shown promise as antiviral agents. researchgate.net Their broad-spectrum antiviral activity is an area of active research. muni.czmanchester.ac.uk Studies have investigated their potential against a range of viruses, including those responsible for herpes simplex, respiratory syncytial virus, hepatitis C, HIV, and Zika virus. manchester.ac.uk The proposed antiviral mechanism is often virucidal, meaning the compound directly destroys the virus particles, which can help prevent the development of drug resistance. manchester.ac.uk For instance, diphenyl diselenide has demonstrated antiviral action against Herpes Simplex Virus 2 (HSV-2) infection in mice, an effect attributed to its immunomodulatory, antioxidant, and anti-inflammatory properties. nih.gov More recently, organoselenium compounds have been evaluated for their potential to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netmdpi.comnih.gov Molecular docking studies have suggested that compounds like this compound can bind to the main protease (Mpro) of the virus, an enzyme essential for its replication. researchgate.net

Antimicrobial Activities

This compound has demonstrated notable antimicrobial properties against a variety of microorganisms, including both bacteria and fungi. Research indicates its effectiveness in inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are notoriously difficult to treat. One study highlighted the compound's ability to significantly inhibit biofilm formation by pathogenic microbes such as Staphylococcus aureus and Candida albicans at concentrations as low as 50 µM.

The antimicrobial effects of organoselenium compounds like this compound are a subject of ongoing research. nih.govnih.gov Studies on related diselenides have shown a range of antimicrobial activities that depend on the specific microorganism. nih.gov For instance, certain diphenyl diselenide derivatives have displayed moderate to considerable antibacterial activity against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov The proposed mechanism of action for some diselenides involves pro-oxidant activity, although antioxidant activities have also been demonstrated. nih.gov

The ability of these compounds to combat biofilm formation is particularly significant in the context of wound infections, where biofilms can impede healing. nih.gov The combination of antimicrobial and potential radical-scavenging effects suggests that organoselenium compounds could contribute to improved wound healing processes. nih.gov

Table 1: Antimicrobial Activity of this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Microorganism Activity Concentration Reference
This compound Staphylococcus aureus Biofilm Inhibition 50 µM
This compound Candida albicans Biofilm Inhibition 50 µM
Diphenyl Diselenide Derivatives Staphylococcus epidermidis Antibacterial - nih.gov
Diphenyl Diselenide Derivatives Streptococcus pyogenes Antibacterial - nih.gov

Role in Selenium Delivery and Essential Trace Element Supplementation

This compound serves as a potential vehicle for the delivery of selenium, an essential trace element for human health. ontosight.ai Organoselenium compounds are generally considered to have reduced toxicity and potentially enhanced bioactivity compared to inorganic forms of selenium. nih.gov

A key property of this compound in the context of selenium supplementation is its ability to release selenium species under controlled conditions. ontosight.ai The selenium-selenium (Se-Se) bond in diselenides has a relatively low bond energy, which makes it susceptible to cleavage under certain physiological conditions. ontosight.ai This characteristic allows for the gradual release of biologically active selenium species. The reactivity of diselenides is linked to the bond dissociation energies of the Se-Se and C-Se bonds, which can influence the phase and morphology of resulting selenium-containing nanocrystals. osti.gov The in situ generation of dialkyl/diaryl diselenide species can be achieved at room temperature, highlighting the dynamic nature of these compounds. osti.gov

Studies involving related organoselenium compounds, such as diphenyl diselenide, have provided insights into how these compounds can modulate selenium levels in various tissues. nih.gov Following administration, selenium from these compounds is distributed throughout the body. nih.gov Research in animal models has shown that the liver and kidneys are tissues that accumulate high amounts of selenium after the administration of diphenyl diselenide. nih.gov A significant amount of the compound or its metabolites can also be stored in fat tissue. nih.gov Urine is a primary route for the excretion of selenium originating from these compounds. nih.gov

Furthermore, arylselenium compounds, including this compound, have been shown to induce the expression of cellular thioredoxin reductase, an important antioxidant enzyme containing selenium. acs.org They can also influence the extracellular redox environment by promoting the accumulation of cysteine. acs.org This modulation of selenium-dependent enzymes and redox-active molecules underscores the potential of this compound to influence selenium homeostasis in tissues.

Future Directions and Research Challenges

Development of Novel Dibenzyl Diselenide Derivatives with Enhanced Efficacy

A primary focus for future research is the rational design and synthesis of novel this compound derivatives with improved biological activity and selectivity. mdpi.comnih.gov While this compound itself has demonstrated promising anticancer and antioxidant properties, structural modifications can potentially enhance these effects. mdpi.com

Key areas for exploration include:

Substitution on the Benzyl (B1604629) Rings: Introducing various substituents, such as electron-donating or electron-withdrawing groups, onto the aromatic rings could significantly alter the electronic properties and steric environment around the diselenide bond. mdpi.comresearchgate.net This can influence the compound's reactivity, bioavailability, and interaction with biological targets. mdpi.com For instance, studies on other diselenides have shown that substituents like methoxy (B1213986) or chloro groups can modulate antioxidant activity. mdpi.com

Altering the Linker: Modifying the methylene (B1212753) (-CH2-) groups connecting the phenyl rings to the selenium atoms could impact the molecule's flexibility and conformational preferences, which are crucial for biological activity.

Hybrid Molecules: Creating hybrid compounds that incorporate the this compound moiety with other pharmacologically active scaffolds could lead to synergistic effects and multi-target therapies. mdpi.com

The synthesis of these new derivatives will require the development of efficient and versatile synthetic methodologies. researchgate.net One-pot synthesis protocols and microwave-assisted reactions have shown promise for the preparation of symmetrical dibenzyl diselenides and could be adapted for novel analogs.

Advanced Mechanistic Elucidation of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its development as a therapeutic agent. While it is known to modulate redox balance and induce cell death in cancer cells, the specific molecular targets and signaling pathways involved require further investigation.

Future research should focus on:

Identifying Protein Targets: Utilizing advanced proteomic techniques to identify specific proteins that interact with this compound and its metabolites. The interaction with sulfhydryl groups in proteins is a likely mechanism.

Dissecting Signaling Pathways: Investigating the impact of this compound on key cellular signaling pathways, such as those involved in apoptosis, ferroptosis, and inflammation, like the NF-κB pathway. nih.gov Studies have shown it can induce non-apoptotic cell death and act as a potent ferroptosis inducer in pancreatic cancer cells. nih.gov

Understanding Redox Modulation: Delving into the precise mechanisms by which this compound influences cellular redox homeostasis, including its glutathione (B108866) peroxidase (GPx)-like activity and its ability to generate reactive oxygen species (ROS) selectively in cancer cells. researchgate.net

Targeted Delivery Strategies and Nanotechnology Applications

To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound is a critical area of research. mdpi.com Nanotechnology offers promising avenues for achieving this goal. archivemarketresearch.comnanografi.com

Potential strategies include:

Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility, stability, and bioavailability.

Polymeric Nanoparticles: Utilizing biodegradable and biocompatible polymers to create nanoparticles that can carry this compound to specific tissues or cells. nih.govmdpi.com Diselenide bonds can be incorporated into polymer backbones to create stimuli-responsive drug delivery systems that release their cargo in the reductive environment of tumors. mdpi.comnih.gov

Gold Nanoparticles: Functionalizing gold nanoparticles with this compound could enhance its delivery and therapeutic effect. uniroma1.ithbni.ac.in

Stimuli-Responsive Systems: Designing nanocarriers that release this compound in response to specific stimuli present in the tumor microenvironment, such as low pH or high levels of glutathione. Diselenide-containing nanoparticles have been shown to be responsive to radiation, facilitating drug release. researchgate.net

These nanotechnology-based approaches could significantly improve the therapeutic index of this compound and pave the way for its clinical use. nih.govresearchgate.net

Exploration of Structure-Activity Relationships through Computational Design

Computational modeling and design are powerful tools that can accelerate the discovery and optimization of novel this compound derivatives. researchgate.net By employing computational methods, researchers can predict the biological activity of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. researchgate.net This can help identify the key molecular descriptors that govern efficacy.

Molecular Docking: Simulating the interaction of this compound and its derivatives with potential protein targets to predict binding affinities and modes of interaction. researchgate.net

Density Functional Theory (DFT) Calculations: Using DFT to study the electronic properties, reactivity, and conformational preferences of this compound and its analogs. nih.gov This can provide insights into their mechanism of action at the molecular level. mdpi.com

The integration of computational design with synthetic chemistry and biological evaluation will create a synergistic feedback loop for the rapid development of more potent and selective this compound-based therapeutic agents. researchgate.net

Bridging In Vitro and In Vivo Findings for Clinical Translation

A significant challenge in drug development is the translation of promising in vitro results to successful in vivo outcomes and eventual clinical applications. researchgate.netuni-saarland.de For this compound, it is essential to bridge this gap through rigorous preclinical and clinical studies.

Future research should address:

Comprehensive In Vivo Studies: Conducting thorough in vivo experiments in relevant animal models to evaluate the efficacy, pharmacokinetics, and biodistribution of this compound and its most promising derivatives. nih.gov Such studies have already shown its ability to suppress tumor growth in vivo. nih.gov

Biomarker Identification: Identifying reliable biomarkers to monitor the therapeutic response and potential toxicity of this compound in preclinical and clinical settings.

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other treatment modalities like radiotherapy. nih.govresearchgate.net

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound or its derivatives in human patients. nih.gov

Overcoming these challenges will require a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. The successful clinical translation of this compound-based therapies holds the potential to provide novel treatment options for a range of diseases, including cancer. researchgate.net

Q & A

Q. What are the optimal synthetic routes for dibenzyl diselenide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution using benzyl halides and lithium diselenide (Li₂Se₂). Key factors include solvent choice and additives:

  • Solvent effects : Using tert-butyl alcohol increases yields (77%) compared to pyridine (41%) or no additive (42%), likely due to enhanced stabilization of intermediates .
  • Stepwise alkylation : Sequential addition of Li(C₂H₅)₃BH and alkyl halides to Li₂Se₂ enables unsymmetrical selenides but requires strict anhydrous conditions to avoid side reactions .
  • Purification : Recrystallization from hexane under red light prevents photodecomposition .

Q. How can NMR spectroscopy distinguish this compound from analogous chalcogenides?

¹H and ¹³C NMR provide distinct signatures:

  • ¹H NMR : Benzylic protons resonate at δ3.89 for this compound, upfield compared to dibenzyl ditelluride (δ4.25) due to reduced deshielding from selenium’s lower electronegativity .
  • ¹³C NMR : Benzylic carbons appear at δ32.6 (diselenide) vs. δ43.1 (disulfide), reflecting chalcogen electronegativity trends . These shifts are critical for confirming synthetic success and purity.

Q. What redox reactions characterize this compound, and how are they monitored?

this compound undergoes reversible redox transformations:

  • Reduction : Treatment with NaBH₄ generates selenolates (e.g., lithium benzylselenolate), which react with alkyl halides to form unsymmetrical selenides (92% yield with methyl iodide) .
  • Oxidation : Reacts with H₂O₂ to form selenoxides, key intermediates in catalytic oxidation reactions . Progress is tracked via TLC or GC-MS, with selenium extrusion observed as a side reaction .

Advanced Research Questions

Q. How does this compound’s photochemical instability impact experimental design?

this compound decomposes under visible light, producing benzyl radicals and elemental selenium. Key considerations:

  • Light exclusion : Reactions must be conducted under red light or in amber glassware to prevent Te/Se deposition .
  • Radical trapping : In photooxidation, closed systems (e.g., NMR tubes) limit oxygen access, leading to mixed products (benzaldehyde, toluene, 1,2-diphenylethane) vs. open systems .
  • Catalytic recycling : Photodegradation intermediates (e.g., dibenzyl selenide) can be reoxidized, enabling reuse in H₂O₂-mediated oxidations .

Q. What mechanistic insights explain contradictory product profiles in this compound-mediated oxidations?

Discrepancies arise from competing radical and ionic pathways:

  • Radical pathway : Under N₂, photolysis generates benzyl radicals, yielding 1,2-diphenylethane via recombination. Under O₂, radicals form peroxides, decomposing to benzaldehyde and alcohol .
  • Ionic pathway : Acidic conditions promote selenoxide formation, while basic media favor selenolate intermediates. For example, β-ionone oxidation with H₂O₂ yields (E)-vinyl acetate (91%) via selenoxide-directed epoxidation .
  • Catalyst loading : Excess this compound shifts equilibrium toward selenide intermediates, altering product ratios .

Q. How can this compound be integrated into biomimetic systems for enzymatic activity?

this compound mimics glutathione peroxidase (GPx) when encapsulated in block copolymer micelles (e.g., polystyrene-b-poly(acrylic acid)):

  • Activity tuning : Ionic strength adjustments (e.g., NaCl addition) enhance GPx-like redox cycling by stabilizing micelle-diselenide interactions .
  • Stability : Micelles protect diselenide from hydrolysis, maintaining activity over multiple cycles . Applications include antioxidant therapies and inflammation modulation, as seen in carrageenan-induced edema models .

Q. What strategies resolve conflicting data on this compound’s catalytic efficiency in Baeyer-Villiger oxidations?

Variability stems from substrate and solvent effects:

  • Substrate electronic effects : Electron-deficient ketones (e.g., trifluoromethyl derivatives) react faster due to enhanced electrophilicity .
  • Solvent polarity : Acetonitrile improves H₂O₂ activation vs. benzene, which stabilizes radical intermediates .
  • Additives : Ion exchange resins (e.g., arsonated polystyrene) enhance turnover by stabilizing selenoxide intermediates .

Methodological Considerations

Q. How should researchers analyze this compound’s thermal decomposition kinetics?

  • Thermogravimetric analysis (TGA) : Monitor mass loss at 120°C under inert gas, correlating with Te/Se deposition .
  • Kinetic trapping : Use radical scavengers (e.g., TEMPO) to distinguish homolytic (radical) vs. heterolytic (ionic) pathways .
  • In situ NMR : Track benzylic proton shifts (δ4.0 → δ3.89) during decomposition to identify intermediates .

Q. What protocols ensure reproducibility in this compound-based radical reactions?

  • Radical initiation : Use controlled light sources (e.g., Hanovia lamps) for consistent photolysis rates .
  • Oxygen control : Sparge reactions with O₂/N₂ mixtures to modulate oxidation states .
  • Quenching : Add thiourea to terminate radical chains and prevent overoxidation .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in this compound’s anti-inflammatory efficacy across studies?

Variations arise from bioavailability and model differences:

  • Dosage : Effective in vivo doses (25–75 mg/kg in mice) exceed in vitro IC₅₀ values (≤25 μM) due to metabolic clearance .
  • Biomarker selection : Measure MPO activity and lipid peroxidation alongside cytokine levels for comprehensive profiling .
  • Species-specific effects : Human neutrophil assays may not fully replicate murine inflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.